3,5-dichloroisonicotinaldehyde
CAS No.: 136590-83-5
Cat. No.: VC21182133
Molecular Formula: C6H3Cl2NO
Molecular Weight: 176 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136590-83-5 |
---|---|
Molecular Formula | C6H3Cl2NO |
Molecular Weight | 176 g/mol |
IUPAC Name | 3,5-dichloropyridine-4-carbaldehyde |
Standard InChI | InChI=1S/C6H3Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H |
Standard InChI Key | RBFNWOINNIOZKR-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C=N1)Cl)C=O)Cl |
Canonical SMILES | C1=C(C(=C(C=N1)Cl)C=O)Cl |
Introduction
Fundamental Properties and Structural Characteristics
3,5-Dichloroisonicotinaldehyde is characterized by its molecular formula C6H3Cl2NO and a molecular weight of 176.00 g/mol. The compound belongs to the class of substituted pyridines, specifically isonicotinaldehydes, which are pyridine derivatives with an aldehyde group at the para position (position 4) relative to the nitrogen atom. The presence of two chlorine atoms at positions 3 and 5 significantly influences its reactivity and physical properties.
Physical Properties
The physical properties of 3,5-dichloroisonicotinaldehyde are summarized in Table 1 below:
Property | Value |
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Molecular Formula | C6H3Cl2NO |
Molecular Weight | 176.00 g/mol |
Physical State at Room Temperature | Solid |
CAS Number | 136590-83-5 |
Color | Off-white to light yellow |
Solubility | Sparingly soluble in water; soluble in organic solvents |
The compound exhibits typical characteristics of halogenated heterocycles, with limited water solubility but good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform.
Structural Features
The structure of 3,5-dichloroisonicotinaldehyde includes several key features that determine its chemical behavior:
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The pyridine ring provides an electron-deficient aromatic system
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The two chlorine substituents at positions 3 and 5 create an electron-withdrawing effect
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The aldehyde group at position 4 serves as a reactive functional group
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The nitrogen atom in the pyridine ring contributes to hydrogen bonding and coordination chemistry
These structural elements collectively contribute to the compound's reactivity profile and potential applications in various chemical transformations.
Synthesis Methods
The synthesis of 3,5-dichloroisonicotinaldehyde typically involves multiple steps, starting from more readily available pyridine derivatives. While specific synthetic routes may vary depending on laboratory or industrial requirements, several established methods have been documented in the literature.
Chlorination of Isonicotinaldehyde
One of the most straightforward approaches involves the direct chlorination of isonicotinaldehyde (4-pyridinecarboxaldehyde). This process typically employs chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions.
The reaction conditions must be carefully controlled to ensure selective chlorination at positions 3 and 5 while preserving the aldehyde group. Catalysts such as Lewis acids may be employed to direct the chlorination to the desired positions.
Alternative Synthetic Approaches
Alternative synthetic routes may involve:
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Formylation of 3,5-dichloropyridine derivatives
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Oxidation of appropriate precursors, such as 3,5-dichloro-4-methylpyridine
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Functional group interconversion from related compounds, such as 3,5-dichloroisonicotinic acid
The selection of the appropriate synthetic route depends on factors such as availability of starting materials, desired scale of production, and required purity of the final product.
Chemical Reactivity and Transformations
The chemical reactivity of 3,5-dichloroisonicotinaldehyde is primarily dictated by the presence of the aldehyde group and the chlorine substituents, offering multiple sites for potential chemical transformations.
Aldehyde Group Reactions
The aldehyde functional group undergoes typical carbonyl reactions, including:
Oxidation Reactions
The aldehyde group can be oxidized to the corresponding carboxylic acid (3,5-dichloroisonicotinic acid) using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions
Reduction of the aldehyde group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields the corresponding alcohol (3,5-dichloro-4-pyridinemethanol).
Condensation Reactions
The aldehyde group readily participates in condensation reactions with various nucleophiles:
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With amines to form imines (Schiff bases)
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With hydroxylamine to form oximes
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With hydrazines to form hydrazones
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With active methylene compounds to form olefins via Knoevenagel condensation
Chlorine Substitution Reactions
Reaction Type | Reagents | Product |
---|---|---|
Oxidation | KMnO4, CrO3 | 3,5-Dichloroisonicotinic acid |
Reduction | NaBH4, LiAlH4 | 3,5-Dichloro-4-pyridinemethanol |
Condensation with amines | R-NH2 | Schiff bases |
Condensation with hydroxylamine | NH2OH | Oximes |
Nucleophilic substitution | R-NH2, ROH, RSH | 3- and/or 5-substituted derivatives |
Wittig reaction | Phosphonium ylides | Olefins |
Applications in Chemical Research and Industry
3,5-Dichloroisonicotinaldehyde serves as a versatile building block in various applications, particularly in the realm of pharmaceutical and agrochemical development.
Pharmaceutical Applications
In pharmaceutical research, 3,5-dichloroisonicotinaldehyde has been utilized as a key intermediate in the synthesis of biologically active compounds. The presence of the reactive aldehyde group and the chlorine substituents allows for structural modifications to optimize biological activity and pharmacokinetic properties.
Potential therapeutic areas where derivatives of this compound have shown promise include:
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Antimicrobial agents
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Anti-inflammatory compounds
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Anticancer drug candidates
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Central nervous system (CNS) active compounds
Agrochemical Applications
In agrochemical development, derivatives of 3,5-dichloroisonicotinaldehyde have been investigated for potential applications as:
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Herbicides
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Fungicides
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Plant growth regulators
The structural features of this compound can be modified to target specific biological pathways in plant pathogens or weeds while minimizing impact on beneficial organisms.
Material Science Applications
Beyond biological applications, 3,5-dichloroisonicotinaldehyde and its derivatives have potential applications in material science, including:
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Coordination complexes for catalysis
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Ligands for metal-organic frameworks (MOFs)
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Precursors for functional polymers
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Components in photosensitive materials
Structure-Activity Relationships and Comparative Analysis
Understanding the relationship between the structure of 3,5-dichloroisonicotinaldehyde and its reactivity provides valuable insights for designing derivatives with enhanced properties for specific applications.
Comparison with Related Compounds
Table 3 presents a comparison of 3,5-dichloroisonicotinaldehyde with structurally related compounds:
Compound | Key Structural Differences | Impact on Reactivity |
---|---|---|
Isonicotinaldehyde | Lacks chlorine substituents | More reactive toward nucleophilic attack; less stable |
3,5-Dichloropyridine | Lacks aldehyde group | Less reactive; fewer functional group manipulation options |
3,5-Dichlorobenzoyl chloride | Benzene ring instead of pyridine; acyl chloride instead of aldehyde | More reactive acyl group; different electronic properties |
3,5-Dichlorosalicylaldehyde | Contains hydroxyl group; benzene ring instead of pyridine | Different hydrogen bonding capabilities; altered electronic distribution |
3,5-Dichloro-2-methoxyisonicotinaldehyde | Additional methoxy group at position 2 | Modified electronic properties; altered reactivity pattern |
This comparative analysis highlights how subtle structural modifications can significantly impact chemical properties and potential applications of these compounds.
Electronic Effects
The presence of chlorine atoms at positions 3 and 5 exerts pronounced electronic effects on the pyridine ring:
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The electron-withdrawing nature of chlorine enhances the electrophilicity of the aldehyde carbon
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The electron-deficient pyridine ring becomes more susceptible to nucleophilic attack
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The nitrogen atom's basicity is reduced compared to unsubstituted pyridine
These electronic effects collectively influence the compound's reactivity patterns and stability in various chemical environments.
Analytical Methods for Identification and Characterization
The identification and characterization of 3,5-dichloroisonicotinaldehyde typically employ various analytical techniques to confirm its structure and assess its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy of 3,5-dichloroisonicotinaldehyde typically reveals:
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A singlet for the aldehyde proton at approximately 10 ppm
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Aromatic protons from the pyridine ring at 7-9 ppm
13C NMR spectroscopy provides information about:
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The aldehyde carbon signal at approximately 190 ppm
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Aromatic carbon signals in the 120-160 ppm range
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Carbon signals affected by chlorine substitution showing characteristic chemical shifts
Infrared (IR) Spectroscopy
IR spectroscopy reveals characteristic absorption bands:
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C=O stretching of the aldehyde group (approximately 1700 cm-1)
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C=N and C=C stretching of the pyridine ring (1400-1600 cm-1)
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C-Cl stretching (700-800 cm-1)
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of chlorinated pyridine derivatives, including isotope patterns distinctive of compounds containing multiple chlorine atoms.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for purity assessment and quantitative analysis of 3,5-dichloroisonicotinaldehyde, often coupled with mass spectrometry for enhanced structural confirmation.
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